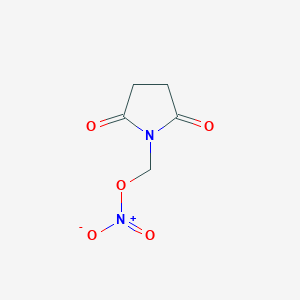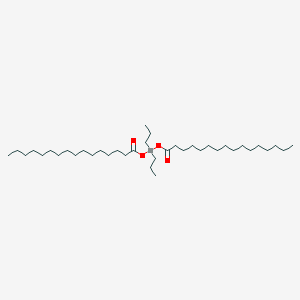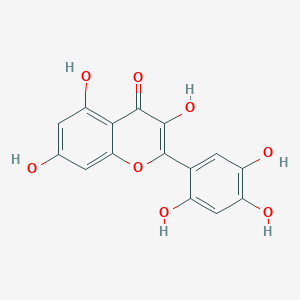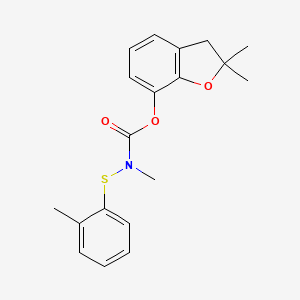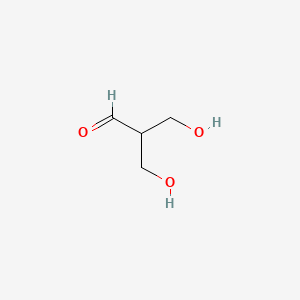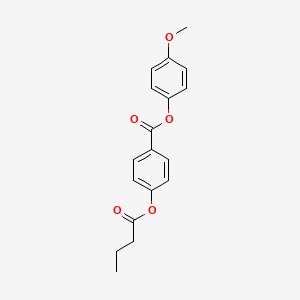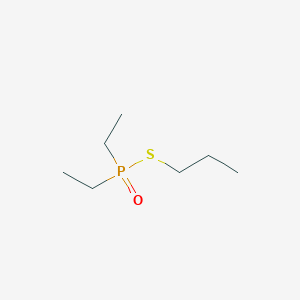
S-Propyl diethylphosphinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Propyl diethylphosphinothioate: is an organophosphorus compound with the molecular formula C7H17OPS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphinothioate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl diethylphosphinothioate typically involves the reaction of diethylphosphinothioic chloride with propyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C2H5)2P(S)Cl + C3H7OH → (C2H5)2P(S)OC3H7 + HCl
This reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: S-Propyl diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Diethylphosphine oxide.
Reduction: Diethylphosphine.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Propyl diethylphosphinothioate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in pest control.
Mécanisme D'action
The mechanism of action of S-Propyl diethylphosphinothioate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. The phosphinothioate group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Diethylphosphinothioic acid
- Diethylphosphinothioic chloride
- S-Butyl diethylphosphinothioate
Comparison: S-Propyl diethylphosphinothioate is unique due to its specific alkyl group (propyl) attached to the phosphinothioate moiety. This structural difference can influence its reactivity and applications compared to other similar compounds. For instance, the propyl group may impart different solubility and steric properties, affecting its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
40561-11-3 |
|---|---|
Formule moléculaire |
C7H17OPS |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-diethylphosphorylsulfanylpropane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-10-9(8,5-2)6-3/h4-7H2,1-3H3 |
Clé InChI |
SWSJACPVDDITMW-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=O)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


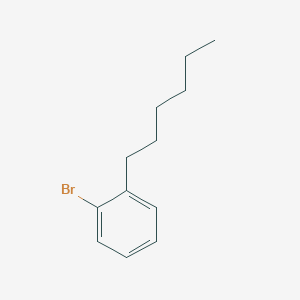

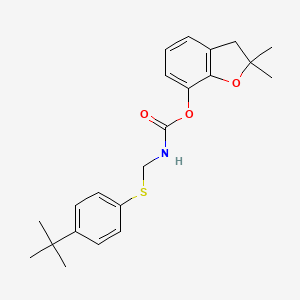
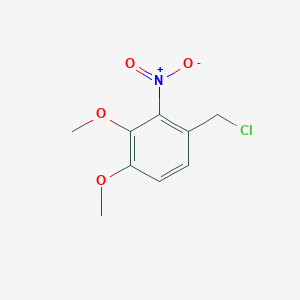
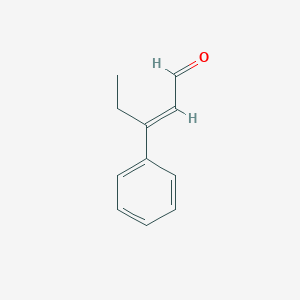
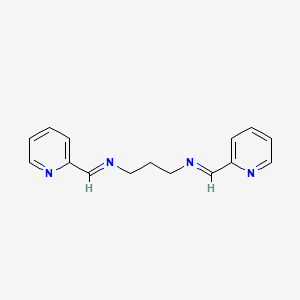
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
